molecular formula C13H19NO4S B1143179 (S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid CAS No. 190190-47-7

(S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid

Cat. No.: B1143179
CAS No.: 190190-47-7
M. Wt: 285.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The presence of the thiophene ring and the tert-butoxycarbonyl-protected amino group makes it a versatile building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene-2-carboxaldehyde and (S)-tert-butoxycarbonyl-2-amino-4-bromobutanoic acid.

    Formation of Intermediate: The thiophene-2-carboxaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form a thiophene-containing intermediate.

    Coupling Reaction: The intermediate is then coupled with (S)-tert-butoxycarbonyl-2-amino-4-bromobutanoic acid using a palladium-catalyzed cross-coupling reaction.

    Deprotection: The tert-butoxycarbonyl group is removed under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, precise control of reaction temperatures, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or thiophene sulfones.

    Reduction: (S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanol or (S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanal.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is employed in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The thiophene ring and the amino acid moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid
  • (S)-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid
  • (S)-3-((tert-butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid

Uniqueness

(S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities. The thiophene ring can engage in unique interactions with biological targets, making it a valuable scaffold in drug design.

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-thiophen-2-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-9(8-11(15)16)7-10-5-4-6-19-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQYZXFFROGLRS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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